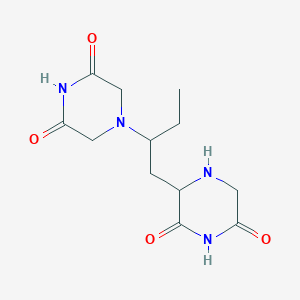
Icrf 192
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ICRF-192 involves the reaction of ethylenediamine with maleic anhydride to form the intermediate compound, which is then cyclized to produce the final bisdioxopiperazine structure . The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the correct formation of the dioxopiperazine rings.
Industrial Production Methods
Industrial production of ICRF-192 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) for purification and quality control . The production process must adhere to stringent regulatory standards to ensure the compound’s purity and efficacy.
Analyse Des Réactions Chimiques
Types of Reactions
ICRF-192 undergoes several types of chemical reactions, including hydrolysis and complexation with metal ions. The hydrolysis of ICRF-192 leads to the formation of ICRF-198, which has an ethylenediaminetetraacetic acid (EDTA)-like structure .
Common Reagents and Conditions
Hydrolysis: This reaction occurs under acidic or basic conditions, leading to the ring-opening of the dioxopiperazine structure.
Complexation: ICRF-192 can form complexes with metal ions such as iron (Fe^3+) and copper (Cu^2+), which are significant in its mechanism of action.
Major Products Formed
ICRF-198: The hydrolysis product of ICRF-192.
Metal Complexes: Complexes formed with Fe^3+ and Cu^2+ ions.
Applications De Recherche Scientifique
ICRF-192 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemistry
In chemistry, ICRF-192 is used as a chelating agent due to its ability to form stable complexes with metal ions. This property is useful in various analytical and preparative techniques .
Biology
In biological research, ICRF-192 is studied for its role in modulating cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication and repair .
Medicine
ICRF-192 is primarily known for its cardioprotective effects. It is used to reduce the cardiotoxicity of anthracycline drugs in cancer therapy. The compound achieves this by chelating metal ions, thereby preventing the formation of reactive oxygen species that cause cardiac damage .
Industry
In the industrial sector, ICRF-192 is used in the production of pharmaceuticals, particularly those aimed at reducing the side effects of chemotherapy .
Mécanisme D'action
ICRF-192 exerts its effects primarily through the inhibition of topoisomerase II, an enzyme involved in DNA replication and repair. By inhibiting this enzyme, ICRF-192 prevents the unwinding and re-ligation of DNA strands, leading to the accumulation of DNA breaks and ultimately cell death . Additionally, ICRF-192 chelates metal ions, reducing the formation of reactive oxygen species and protecting cardiac cells from oxidative damage .
Comparaison Avec Des Composés Similaires
ICRF-192 is part of a family of bisdioxopiperazine compounds, which includes ICRF-187 and ICRF-193. These compounds share similar structures but differ in their specific functional groups and biological activities .
Similar Compounds
Uniqueness
ICRF-192 is unique in its dual role as a topoisomerase II inhibitor and a cardioprotective agent. This combination of properties makes it particularly valuable in cancer therapy, where it can mitigate the cardiotoxic effects of anthracycline drugs while also enhancing their anticancer efficacy .
Propriétés
Numéro CAS |
58893-33-7 |
|---|---|
Formule moléculaire |
C12H18N4O4 |
Poids moléculaire |
282.3 g/mol |
Nom IUPAC |
3-[2-(3,5-dioxopiperazin-1-yl)butyl]piperazine-2,6-dione |
InChI |
InChI=1S/C12H18N4O4/c1-2-7(16-5-10(18)14-11(19)6-16)3-8-12(20)15-9(17)4-13-8/h7-8,13H,2-6H2,1H3,(H,14,18,19)(H,15,17,20) |
Clé InChI |
SVZSDPBDFJYHRY-UHFFFAOYSA-N |
SMILES |
CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |
SMILES canonique |
CCC(CC1C(=O)NC(=O)CN1)N2CC(=O)NC(=O)C2 |
Synonymes |
4,4'-(1-ethyl-1,2-ethanediyl)bis-2,6-piperazinedione ICRF 192 ICRF 192, (+-)-isomer ICRF-192 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















